cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester
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Overview
Description
cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester is a compound featuring a cyclobutane ring substituted with a benzyloxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as photodimerization of trans-cinnamic acid derivatives have been explored for the scalable synthesis of cyclobutane-containing compounds .
Chemical Reactions Analysis
Types of Reactions
cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those requiring a cyclobutane structure.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group in synthetic chemistry, while the cyclobutane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler compound with a cyclobutane ring and a carboxylic acid group.
trans-2-(Benzyloxycarbonylamino)cyclobutanecarboxylic acid: Another compound with a similar structure but different functional groups.
Uniqueness
cis-Cyclobutane-1,3-dicarboxylic acid monobenzyl ester is unique due to the specific positioning of the benzyloxycarbonyl group and the carboxylic acid group on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-11(7-10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLMPSNXYJYMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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